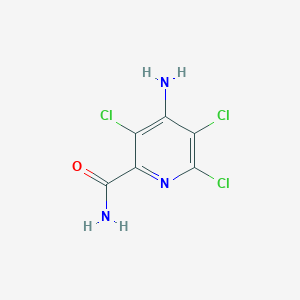

4-Amino-3,5,6-trichloropicolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3,5,6-trichloropicolinamide is a chemical compound with the molecular formula C6H4Cl3N3O . It is used in the field of chemistry as a heterocyclic building block .

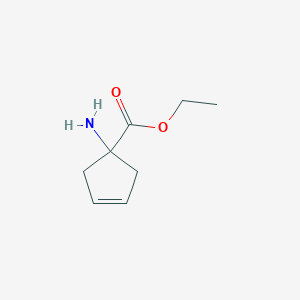

Molecular Structure Analysis

The molecular structure of 4-Amino-3,5,6-trichloropicolinamide consists of a pyridine ring with three chlorine atoms, an amide group, and an amino group . The molecular weight of the compound is 240.47 g/mol .科学的研究の応用

Herbicide Concentration Determination

4-Amino-3,5,6-trichloropicolinamide is used in bioassay methods for determining the concentration of the herbicide in solutions and in soil . These methods are suitable for determining the concentration of the herbicide in the presence of other herbicides . These test methods can detect considerably less than one microgram of herbicide .

Herbicidal Activity

The compound has been studied for its herbicidal activity. Research has been conducted on the herbicidal activity of vapors of 4-Amino-3,5,6-trichloropicolinic Acid .

Effects on Seedling and Established Native Grasses

Research has been conducted on the effects of 4-Amino-3,5,6-trichloropicolinic Acid on seedling and established native grasses and perennial forbs .

作用機序

Target of Action

The primary target of 4-Amino-3,5,6-trichloropicolinamide is the protein synthesis machinery in cells . Specifically, it interacts with the ribosomes, which are the sites of protein synthesis .

Mode of Action

4-Amino-3,5,6-trichloropicolinamide has a stimulatory effect on protein synthesis . It enhances the uptake of leucine, an essential amino acid, into the ribosomes . This increased uptake of leucine leads to an increase in protein synthesis .

Biochemical Pathways

The compound affects the protein synthesis pathway. By stimulating the uptake of leucine, it promotes the incorporation of this amino acid into newly synthesized proteins

Result of Action

The primary result of the action of 4-Amino-3,5,6-trichloropicolinamide is an increase in protein synthesis . This can lead to changes in the cellular functions depending on the specific proteins that are synthesized. For example, if the proteins are involved in cell growth and division, this could lead to increased cell growth.

特性

IUPAC Name |

4-amino-3,5,6-trichloropyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N3O/c7-1-3(10)2(8)5(9)12-4(1)6(11)13/h(H2,10,12)(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDXINQVIRUDHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362569 |

Source

|

| Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14143-46-5 |

Source

|

| Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)